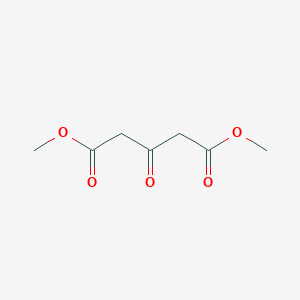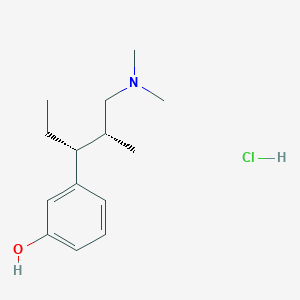
2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 5-Benzyloxyindole-3-glyoxylamide is tubulin , a globular protein that is the building block of microtubules . Microtubules are a major component of the cytoskeleton, providing structure, shape, and function to cells .
Mode of Action
5-Benzyloxyindole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubule polymerization, leading to the destabilization of microtubules . The compound’s mode of action is multifaceted, affecting microtubules throughout the cell cycle .
Biochemical Pathways
The disruption of microtubule dynamics by 5-Benzyloxyindole-3-glyoxylamide affects various biochemical pathways. The most significant of these is the mitotic pathway , where the compound interferes with the normal function of microtubules, leading to apoptosis , or programmed cell death .
Pharmacokinetics
The compound is known to be a versatile building block in the synthesis of complex compounds . It has a molecular weight of 294.3 g/mol , a melting point of 274 °C , and a boiling point of 558.2 °C .
Result of Action
The cytotoxic effect of 5-Benzyloxyindole-3-glyoxylamide against multiple cancer cell lines has been demonstrated . The compound inhibits tubulin polymerization, leading to significant tumor growth inhibition in a mouse xenograft model of head and neck cancer .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
5-Benzyloxyindole-3-glyoxylamide has been shown to exert a cytotoxic effect against multiple cancer cell lines . It interacts with tubulin at the colchicine binding site, disrupts the cellular microtubule network, and inhibits tumor growth .
Molecular Mechanism
The molecular mechanism of 5-Benzyloxyindole-3-glyoxylamide involves its interaction with tubulin at the colchicine binding site . This interaction disrupts the cellular microtubule network, leading to a cytotoxic effect against multiple cancer cell lines
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit tubulin polymerization and display cancer cell cytotoxicity
Dosage Effects in Animal Models
The effects of 5-Benzyloxyindole-3-glyoxylamide vary with different dosages in animal models . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy
Eigenschaften
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFKZXCLCZAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641037 |
Source


|
| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22424-62-0 |
Source


|
| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)









